[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-448 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL-1 is often associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-448 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. The initial steps typically involve the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of MCL-448 follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MCL-448 undergoes various chemical reactions, including:
Oxidation: MCL-448 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of MCL-448 with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
MCL-448 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MCL-1 inhibitors.
Biology: Employed in cell culture assays to investigate the role of MCL-1 in apoptosis and cancer cell survival.
Medicine: Potential therapeutic agent for treating cancers with high MCL-1 expression, such as hematological malignancies and solid tumors.
Industry: Utilized in the development of new anticancer drugs and in preclinical studies to evaluate the efficacy and safety of MCL-1 inhibitors .
Mechanism of Action
MCL-448 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its interaction with pro-apoptotic proteins such as BAK and BAX. This inhibition prevents MCL-1 from sequestering these pro-apoptotic proteins, allowing them to initiate the apoptotic cascade. The release of cytochrome c from the mitochondria and subsequent activation of caspases leads to programmed cell death. The molecular targets and pathways involved include the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins .
Comparison with Similar Compounds
Similar Compounds
ABT-199 (Venetoclax): A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax (ABT-263): Targets both BCL-2 and BCL-xL proteins and is used in clinical trials for various cancers.
S63845: A potent and selective MCL-1 inhibitor with similar applications in cancer therapy .
Uniqueness of MCL-448
MCL-448 is unique in its high affinity and selectivity for the MCL-1 protein, making it a valuable tool for studying MCL-1-related pathways and a promising candidate for cancer therapy. Its ability to overcome resistance mechanisms associated with other BCL-2 family inhibitors further highlights its potential in treating cancers with high MCL-1 expression .
Properties
Molecular Formula |
C21H29N3O |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea |
InChI |
InChI=1S/C21H29N3O/c22-20(25)23-16-7-6-15-11-19-17-3-1-2-8-21(17,18(15)12-16)9-10-24(19)13-14-4-5-14/h6-7,12,14,17,19H,1-5,8-11,13H2,(H3,22,23,25)/t17-,19+,21+/m0/s1 |
InChI Key |
HEUGOTHWUMOSSR-FBBABVLZSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.